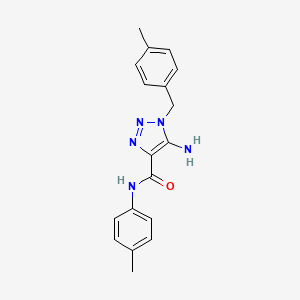
5-amino-1-(4-methylbenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-(4-methylbenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives. This compound has shown promising results in scientific research applications due to its unique chemical structure and mechanism of action.
Wirkmechanismus
The mechanism of action of 5-amino-1-(4-methylbenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed that this compound exerts its biological effects through the modulation of various cellular pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, bacterial cells, and fungal cells. It has also been shown to have antioxidant and anti-inflammatory properties. Additionally, it has been shown to have potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-amino-1-(4-methylbenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its unique chemical structure and mechanism of action. This compound has shown promising results in various scientific research applications. However, one of the limitations of using this compound is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration of this compound for various research applications.
Zukünftige Richtungen
There are many future directions for the research and development of 5-amino-1-(4-methylbenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide. Some of these future directions include:
1. Investigating the potential use of this compound as a fluorescent probe for the detection of metal ions in biological samples.
2. Studying the potential neuroprotective effects of this compound in various neurological disorders.
3. Investigating the potential use of this compound as a therapeutic agent for the treatment of bacterial and fungal infections.
4. Further exploring the mechanism of action of this compound and identifying its cellular targets.
5. Investigating the potential use of this compound in combination with other chemotherapeutic agents for the treatment of cancer.
Conclusion:
In conclusion, this compound is a promising chemical compound with unique chemical structure and mechanism of action. This compound has shown promising results in various scientific research applications, including antitumor, antibacterial, and antifungal properties. Further studies are needed to determine the optimal dosage and administration of this compound for various research applications. Additionally, there are many future directions for the research and development of this compound, including investigating its potential use as a fluorescent probe, neuroprotective agent, and therapeutic agent for the treatment of various diseases.
Synthesemethoden
The synthesis of 5-amino-1-(4-methylbenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through a multistep process involving the reaction of various chemical reagents. The exact synthesis method may vary depending on the desired purity and yield of the compound. However, the general process involves the reaction of 4-methylbenzyl chloride, p-toluidine, and sodium azide in the presence of a suitable solvent and catalyst.
Wissenschaftliche Forschungsanwendungen
5-amino-1-(4-methylbenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has shown promising results in scientific research applications. This compound has been investigated for its potential antitumor, antibacterial, and antifungal properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
Eigenschaften
IUPAC Name |
5-amino-N-(4-methylphenyl)-1-[(4-methylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-12-3-7-14(8-4-12)11-23-17(19)16(21-22-23)18(24)20-15-9-5-13(2)6-10-15/h3-10H,11,19H2,1-2H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVRNOUZGKUFII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

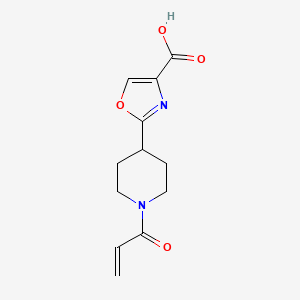


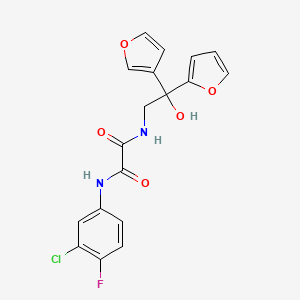
![2-(Iodomethyl)-3,8,11-trioxadispiro[4.1.47.15]dodecane](/img/structure/B2414429.png)
![1-butyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2414430.png)

![2-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2414432.png)
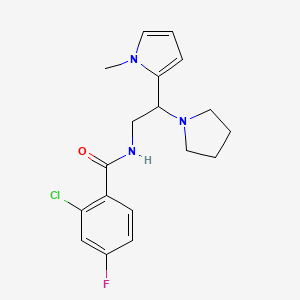
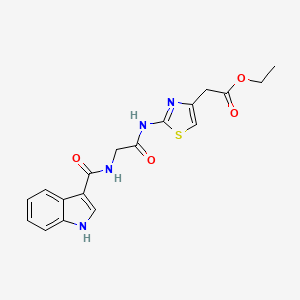
![1-[(1Z)-1-hydroxyimino-6-methyl-3,4-dihydro-2H-carbazol-9-yl]-3-(2-methylbenzimidazol-1-yl)propan-2-ol](/img/structure/B2414435.png)
![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N-methylacetamide](/img/structure/B2414437.png)
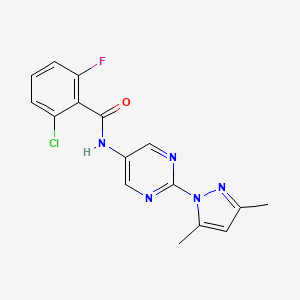
![2-(2-Chloropropanoyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B2414439.png)